molecular formula C9H6N2O B1356709 Cinnoline-3-carbaldehyde CAS No. 51073-57-5

Cinnoline-3-carbaldehyde

Cat. No.: B1356709
CAS No.: 51073-57-5
M. Wt: 158.16 g/mol
InChI Key: IVZANHPQJIQFAX-UHFFFAOYSA-N
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Description

Cinnoline-3-carbaldehyde is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds that have significant pharmacological and chemical importance. The structure of this compound consists of a cinnoline ring with an aldehyde group attached at the third position. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

Target of Action

Cinnoline-3-carbaldehyde, a derivative of the cinnoline nucleus, is a significant bicyclic heterocycle used as the structural subunit of many compounds with interesting pharmaceutical properties . .

Mode of Action

It’s known that cinnoline derivatives exhibit a broad spectrum of pharmacological activities . The interaction of this compound with its targets likely involves the formation of covalent bonds, hydrogen bonds, or other types of interactions, leading to changes in the target’s function or structure. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Cinnoline and its derivatives are known to have a broad spectrum of bioactivity, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a drug-like molecule, such as this compound, are crucial for its potential to become a drug . These properties influence the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.

Result of Action

Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnoline-3-carbaldehyde can be synthesized through various methods. One common synthetic route involves the diazotization of a mixture of the E- and Z-isomers of 2-(2-aminophenyl)but-2-ene-1,4-diol, followed by spontaneous oxidation to form 4-(hydroxymethyl)this compound. Further oxidation of this intermediate yields cinnoline-3,4-dicarbaldehyde .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Cinnoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Cinnoline-3-carboxylic acid.

    Reduction: Cinnoline-3-methanol.

    Substitution: Various substituted cinnoline derivatives depending on the electrophile used.

Scientific Research Applications

Cinnoline-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cinnoline-3-carbaldehyde can be compared with other similar compounds, such as quinoline-3-carbaldehyde and isoquinoline-3-carbaldehyde. While all these compounds share a similar core structure, this compound is unique due to the presence of two nitrogen atoms in the ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

List of Similar Compounds

  • Quinoline-3-carbaldehyde
  • Isoquinoline-3-carbaldehyde
  • Pyridine-3-carbaldehyde

Properties

IUPAC Name

cinnoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZANHPQJIQFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591332
Record name Cinnoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51073-57-5
Record name Cinnoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 4-(hydroxymethyl)cinnoline-3-carbaldehyde described in the research?

A1: The research details a novel synthesis of 4-(hydroxymethyl)this compound. The process involves diazotizing a mixture of E- and Z-isomers of 2-(2-aminophenyl)but-2-ene-1,4-diol. This leads to the formation of the target compound through spontaneous oxidation of the intermediary 3,4-bis(hydroxymethyl)cinnoline []. This synthetic route highlights a unique pathway to obtain a specific cinnoline derivative with potential applications in organic synthesis.

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